Cas no 88059-65-8 (5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride)

5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride
- 2-methoxy-5-propan-2-ylbenzenesulfonyl chloride
- 5-Isopropy-2-methoxy-benzenesulfonyl chloride
- 5-ISOPROPYL-2-METHOXY-BENZENESULFONYL CHLORIDE
- Benzenesulfonyl chloride, 2-methoxy-5-(1-methylethyl)-
- 3-Isopropyl-6-methoxybenzenesulfonyl chloride
- 5-isopropyl-2-methoxybenzene sulfonyl chloride
- AB3868
- SCHEMBL10641518
- DTXSID60424602
- AS-44738
- 5-isopropoxy-2-methoxy-benzenesulfonyl chloride
- 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride
- 5-ISOPROPYL-2-METHOXYBENZENE-1-SULFONYLCHLORIDE
- 5-isopropyl-2-methoxybenzenesulfonyl chloride
- 88059-65-8
- MFCD07789059
- AKOS000505596
- DB-423499
- 2-Methoxy-5-(1-methylethyl)benzenesulfonyl chloride
-
- MDL: MFCD07789059
- インチ: InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3
- InChIKey: MSLSAAVSJMRGIC-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 248.02700
- どういたいしつりょう: 248.0273931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- PSA: 51.75000
- LogP: 3.82690
5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride セキュリティ情報
5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB264804-1 g |
5-Isopropyl-2-methoxybenzenesulfonyl chloride, 95%; . |
88059-65-8 | 95% | 1g |
€205.80 | 2022-06-11 | |
TRC | I779065-50mg |
5-Isopropyl-2-methoxybenzene-1-sulfonyl Chloride |
88059-65-8 | 50mg |
$ 52.00 | 2023-09-07 | ||
Fluorochem | 033171-2g |
5-Isopropy-2-methoxy-benzenesulfonyl chloride |
88059-65-8 | 95% | 2g |
£173.00 | 2022-02-28 | |
abcr | AB264804-250mg |
5-Isopropyl-2-methoxybenzenesulfonyl chloride, 95%; . |
88059-65-8 | 95% | 250mg |
€204.20 | 2024-04-16 | |
Ambeed | A516715-5g |
5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride |
88059-65-8 | 95+% | 5g |
$549.0 | 2024-04-16 | |
1PlusChem | 1P008DNN-250mg |
Benzenesulfonyl chloride, 2-methoxy-5-(1-methylethyl)- |
88059-65-8 | 95% | 250mg |
$203.00 | 2025-02-22 | |
Key Organics Ltd | AS-44738-1g |
5-isopropyl-2-methoxybenzene-1-sulfonyl chloride |
88059-65-8 | >95% | 1g |
£233.00 | 2025-02-09 | |
Fluorochem | 033171-5g |
5-Isopropy-2-methoxy-benzenesulfonyl chloride |
88059-65-8 | 95% | 5g |
£261.00 | 2022-02-28 | |
Fluorochem | 033171-1g |
5-Isopropy-2-methoxy-benzenesulfonyl chloride |
88059-65-8 | 95% | 1g |
£89.00 | 2022-02-28 | |
A2B Chem LLC | AD90147-250mg |
5-Isopropyl-2-methoxy-benzenesulfonyl chloride |
88059-65-8 | 95% | 250mg |
$208.00 | 2024-04-19 |
5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
5-Isopropyl-2-methoxybenzene-1-sulfonyl chlorideに関する追加情報
Professional Introduction to 5-Isopropyl-2-methoxybenzene-1-sulfonyl Chloride (CAS No. 88059-65-8)
5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 88059-65-8, is a sulfonyl chloride derivative of an isopropylated methoxybenzene. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The chemical structure of 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride consists of a benzene ring substituted with an isopropyl group at the 5-position and a methoxy group at the 2-position, with a sulfonyl chloride functional group attached to the 1-position. This arrangement imparts distinct reactivity and electronic characteristics, making it a versatile building block for medicinal chemists. The presence of the sulfonyl chloride group enhances its utility in nucleophilic substitution reactions, which are fundamental in constructing complex molecular architectures.
In recent years, there has been growing interest in the applications of sulfonyl chloride derivatives in drug discovery. The reactivity of the sulfonyl chloride moiety allows for facile introduction of sulfonamide linkages, which are prevalent in many biologically active compounds. For instance, sulfonamides have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride serves as an effective precursor for synthesizing sulfonamides by reacting with amines or amides.
One of the most compelling aspects of 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that interact specifically with biological targets. For example, modifications of this scaffold have been explored in the synthesis of protease inhibitors, which are crucial in treating diseases such as cancer and HIV/AIDS. The isopropyl and methoxy groups contribute to the compound's solubility and metabolic stability, making it an attractive candidate for further pharmacological investigation.
The synthesis of 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride typically involves a multi-step process that begins with the functionalization of an appropriate aromatic precursor. Advanced synthetic methodologies, including catalytic coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These techniques align with contemporary trends in synthetic organic chemistry, emphasizing efficiency and sustainability.
In academic research, 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride has been utilized as a key intermediate in studying molecular interactions at the atomic level. Computational chemistry approaches, such as molecular dynamics simulations and quantum mechanical calculations, have been applied to understand how this compound interacts with biological macromolecules like enzymes and receptors. These studies provide insights into its potential as a lead compound or a tool molecule for mechanistic investigations.
The pharmaceutical industry has also recognized the significance of 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride in drug development pipelines. Its structural motifs are reminiscent of established drugs that have demonstrated clinical efficacy. By incorporating this scaffold into novel molecules, researchers aim to enhance pharmacokinetic properties such as bioavailability and target specificity. Preclinical studies have begun to explore its potential applications in treating neurological disorders and chronic inflammatory conditions.
The chemical reactivity of the sulfonyl chloride group allows for further derivatization into other functional groups, expanding its utility beyond sulfonamides. For instance, it can be converted into esters or amides through nucleophilic attack, enabling the synthesis of a diverse array of bioactive compounds. This adaptability makes it a valuable asset in medicinal chemistry libraries.
The safety profile of 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride is another critical consideration in its application. While sulfonyl chlorides can be reactive under certain conditions, proper handling protocols ensure their safe use in laboratory settings. Researchers adhere to stringent guidelines to minimize risks associated with their handling and storage.
The future prospects for 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride are promising, given its versatility and potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in pharmaceutical innovation.
88059-65-8 (5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride) 関連製品
- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)
- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)
- 1556371-01-7(N-(3-bromo-4-chlorophenyl)methylcyclopentanamine)
- 138887-02-2(1-Naphthalenecarbonitrile, 2-bromo-)
- 847930-79-4(5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide)
- 1142211-15-1(2,4-Dihydroxy-3-methylbenzohydrazide)
- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 2228595-99-9(2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol)
